1,3,5-三嗪-2,4-二胺,6-氯-N,N'-二苯基-

描述

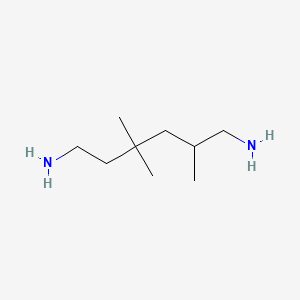

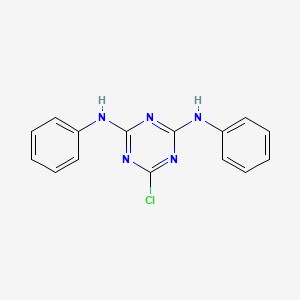

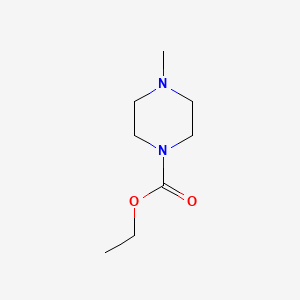

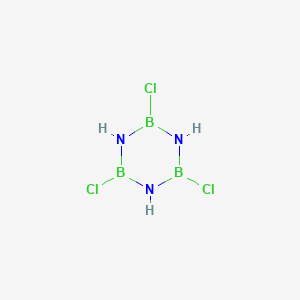

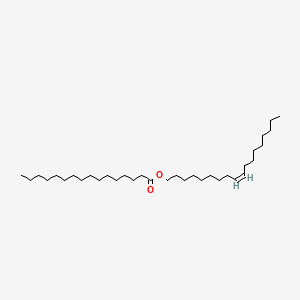

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-diphenyl-, also known as 6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine, is a chemical compound with the molecular formula C15H12ClN5 . It has a molecular weight of 297.74 g/mol .

Molecular Structure Analysis

The compound has a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The ring is substituted with two amine groups and one chlorine atom . The IUPAC name of the compound is 6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine .Physical And Chemical Properties Analysis

The compound has a molecular weight of 297.74 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 297.0781231 g/mol .科学研究应用

1. Biomimetic Recognition Sensor

- Application Summary : The compound is used in the development of a sensing system based on a biomimetic receptor of a molecularly imprinted polymer for CAT and electrochemical determination of CAT .

- Methods of Application : A molecularly imprinted polymer for CAT was prepared by the polymerization of methacrylic acid (MAA) as a functional monomer and ethylene glycol dimethacrylate (EDMA) as a cross-linker with a template molecule (CAT) in dimethyl formamide (DMF) .

- Results or Outcomes : The polymer prepared with the ratio of these monomers (CAT:MAA:EDMA = 1:7.5:20) showed the most selective rebinding to CAT, and the obtained polymer was recognized as a CAT-imprinted polymer (CAT-MIP) .

2. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

- Application Summary : The compound is used in the synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines .

- Methods of Application : The synthesis involves the three-component condensation of cyanuric chloride with other reagents in the presence of hydrochloric acid, followed by treatment with a base .

- Results or Outcomes : This method allows for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

3. Antiproliferative Properties

- Application Summary : The compound is used in the development of antiproliferative agents .

- Methods of Application : The antiproliferative properties of the prepared compounds were evaluated using three breast cancer cell lines .

- Results or Outcomes : The results of this study are not specified in the source .

4. Synthesis of Kyaphenine

- Application Summary : The compound is used in the synthesis of kyaphenine, a type of triphenyl-1,3,5-triazine .

- Methods of Application : The synthesis involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with phenylmagnesium bromide .

- Results or Outcomes : The result of this reaction is the formation of kyaphenine .

5. Immobilization of Silver Nanoparticles

- Application Summary : The compound is used in the development of a polymer for the immobilization of silver nanoparticles .

- Methods of Application : The polymer is prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane .

- Results or Outcomes : The polymer was found to be effective in immobilizing silver nanoparticles, with particle sizes less than 20 nm .

6. Design of Biologically Important Molecules

- Application Summary : The compound is used in the design of biologically important molecules with fine-tuned electronic properties .

- Methods of Application : The design involves various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results or Outcomes : The designed molecules have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

7. Synthesis of Various Heterocyclic Compounds

- Application Summary : The compound is used in the synthesis of various heterocyclic compounds .

- Methods of Application : The synthesis involves various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .

- Results or Outcomes : The synthesized molecules have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .

8. Design and Development of New Flame Retardants

- Application Summary : The compound is used in the design and development of new flame retardants .

- Methods of Application : The design involves the incorporation of the s-triazine moiety in the polymers backbone which enhances its physicochemical properties and their thermal stability .

- Results or Outcomes : The designed polymers could be used in various applications such as heterogeneous catalysis, photocatalysis, separation and storage, and energy-related functions .

9. Synthesis of Kyaphenine

- Application Summary : The compound is used in the synthesis of kyaphenine, a type of triphenyl-1,3,5-triazine .

- Methods of Application : The synthesis involves the reaction of 2-chloro-4,6-diphenyl-1,3,5-triazine with phenylmagnesium bromide .

- Results or Outcomes : The result of this reaction is the formation of kyaphenine .

属性

IUPAC Name |

6-chloro-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5/c16-13-19-14(17-11-7-3-1-4-8-11)21-15(20-13)18-12-9-5-2-6-10-12/h1-10H,(H2,17,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBSUJXKRKWNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062091 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

CAS RN |

1973-09-7 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001973097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1973-09-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Chloromethyl)benzo[b]thiophene](/img/structure/B1593900.png)